![molecular formula C21H18N4O2S B3133141 2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 383145-92-4](/img/structure/B3133141.png)
2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Overview
Description
“2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide” is a compound with the molecular formula C23H19N4O2S. It is a derivative of 1,2,4-triazole, a heterocyclic compound that is an integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . In one study, o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid were used as starting materials. Through a series of steps, 2- (naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide were obtained. In the first series, 1,3,4-oxadiazole derivatives were synthesized from Schiff base of the corresponding hydrazide by using Chloramin-T. In the second series, 1,3,4-oxadiazole was synthesized from 2- {2- [ (naphthalen-2-yloxy)-methyl]-1Hbenzimidazol-1-yl}acetohydrazide by using phosphorous oxychloride and aromatic acid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions involve the use of Chloramin-T and phosphorous oxychloride .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide” are not explicitly mentioned in the available resources. The molecular weight of the compound is 390.5 g/mol.Scientific Research Applications
Drug Development
The compound’s biheterocyclic structure, specifically the triazole ring substituted in position 5 by an ester group, makes it an interesting candidate for drug development. Researchers can explore its potential as a scaffold for designing novel pharmaceutical agents. Its regioselective synthesis via copper-catalyzed alkyne–azide cycloaddition (CuAAC) provides a valuable starting point for further modifications and optimization .
Future Directions
The future directions for research on “2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide” and similar compounds could involve further exploration of their anticancer properties . Additionally, their potential applications in other therapeutic areas could also be investigated.
Mechanism of Action
Target of Action
The primary target of this compound is cytochrome P450 lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in fungi, making it an attractive target for antifungal agents .
Mode of Action
The compound interacts with its target enzyme through binding interactions .
Biochemical Pathways
The inhibition of cytochrome P450 lanosterol 14α-demethylase disrupts the biosynthesis of ergosterol , a key component of the fungal cell membrane . This disruption affects the integrity and function of the cell membrane, leading to fungal cell death .
Pharmacokinetics
Similar triazole derivatives are known to have good absorption and distribution profiles, making them effective for systemic use
Result of Action
The compound’s action results in the death of fungal cells, demonstrating antifungal activity . It has also shown antioxidant and antitubercular activities , suggesting potential for a broad range of therapeutic applications.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other medications can affect its absorption and distribution. Additionally, individual patient factors such as immune status can influence the compound’s efficacy .
properties
IUPAC Name |
2-[[5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c22-19(26)14-28-21-24-23-20(25(21)16-9-2-1-3-10-16)13-27-18-12-6-8-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H2,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMSKJZUDRPMBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136129 | |
Record name | 2-[[5-[(1-Naphthalenyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
CAS RN |
383145-92-4 | |
Record name | 2-[[5-[(1-Naphthalenyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383145-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[5-[(1-Naphthalenyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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